molecular formula C10H17N3 B13287416 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13287416
M. Wt: 179.26 g/mol
InChI Key: IIUNFHFBIDWMIX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopentylmethyl group attached to the third carbon, a methyl group attached to the fourth carbon, and an amine group attached to the fifth carbon of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, often using solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

    3-(Cyclopentylmethyl)-4-methyl-1H-pyrazole: Lacks the amine group at the fifth position.

    4-Methyl-1H-pyrazol-5-amine: Lacks the cyclopentylmethyl group at the third position.

    3-(Cyclopentylmethyl)-1H-pyrazol-5-amine: Lacks the methyl group at the fourth position.

Uniqueness: 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopentylmethyl group, methyl group, and amine group in specific positions on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-9(12-13-10(7)11)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H3,11,12,13)

InChI Key

IIUNFHFBIDWMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CC2CCCC2

Origin of Product

United States

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